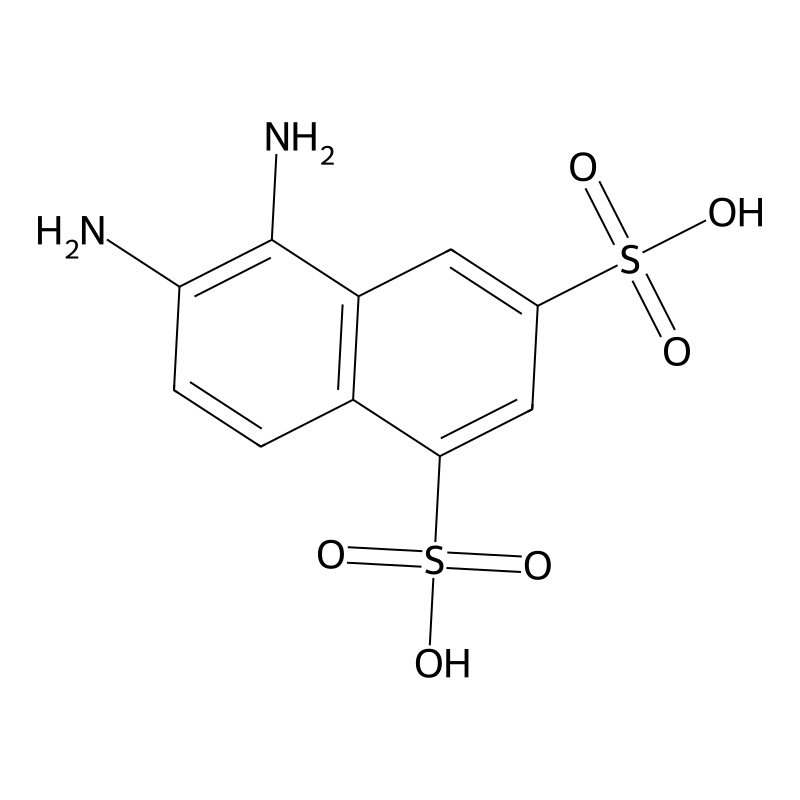

5,6-Diaminonaphthalene-1,3-disulfonic acid

Content Navigation

Non-sulfonated diaminonaphthalenes demand DMSO or decalin for solubility, complicating aqueous assays and scale-up. 5,6-Diaminonaphthalene-1,3-disulfonic acid (CAS 73692-57-6) eliminates this:

- Directly soluble in water-no organic co-solvents needed.

- Reacts to form water-processable sulfonated polyquinoxalines & azo dyes.

- Ideal for single-phase nitrite/NO detection and high-throughput microplate workflows.

Supplied as a high-purity monomer for reliable polymer and probe synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5,6-Diaminonaphthalene-1,3-disulfonic acid (CAS 73692-57-6) is a highly functionalized aromatic monomer characterized by an ortho-diamine motif coupled with two strongly hydrophilic sulfonic acid groups. In industrial and analytical procurement, this compound is primarily sourced as a water-soluble precursor for the synthesis of advanced azo dyes, fluorometric probes, and specialized heterocyclic polymers. The dual sulfonation ensures that both the precursor and its downstream condensation products—such as quinoxalines or naphthotriazoles—maintain reliable solubility in aqueous media, a critical requirement for environmentally benign synthesis routes and direct biological assay development [1].

Procurement Fit

Substituting 5,6-diaminonaphthalene-1,3-disulfonic acid with more common, non-sulfonated analogs like 1,2-diaminonaphthalene or 2,3-diaminonaphthalene (DAN) introduces severe processability bottlenecks. Non-sulfonated diaminonaphthalenes exhibit poor aqueous solubility, forcing the use of organic co-solvents (e.g., DMSO or decalin extraction) which can interfere with biological assays and increase hazardous waste in industrial scale-ups . Furthermore, attempting to substitute with other sulfonated isomers, such as 1,8-diaminonaphthalene-3,6-disulfonic acid (a peri-diamine), fundamentally alters the chemical reactivity; peri-diamines form perimidine rings upon condensation, whereas the precise ortho-diamine structure of the 5,6-isomer is strictly required to synthesize target quinoxaline or naphthotriazole cores[1].

Substitution Risk

Aqueous Solubility & Co-Solvent Elimination

For the development of nitrite or nitric oxide probes, the solubility of the diamine precursor dictates the assay format. Standard probes based on 2,3-diaminonaphthalene (DAN) require dissolution in DMSO or subsequent extraction with organic solvents like decalin to isolate the fluorescent naphthotriazole product. In contrast, 5,6-diaminonaphthalene-1,3-disulfonic acid is fully soluble in standard aqueous buffers (pH 3–11) due to its dual sulfonic acid groups, allowing for direct, single-phase aqueous assays without organic co-solvents .

| Evidence Dimension | Assay solvent requirements |

| Target Compound Data | 100% aqueous buffer compatibility (pH 3-11) |

| Comparator Or Baseline | 2,3-Diaminonaphthalene (requires DMSO or decalin extraction) |

| Quantified Difference | Complete elimination of organic co-solvents |

| Conditions | Fluorometric nitrite detection assays / 96-well microplate formats |

Enables the development of high-throughput, biologically compatible assays without the toxicity and handling issues of organic solvents.

Regioselective Condensation for Polymer Synthesis

The spatial arrangement of the amine groups strictly governs the class of polymers or dyes that can be synthesized. The ortho-diamine configuration of 5,6-diaminonaphthalene-1,3-disulfonic acid specifically undergoes condensation with alpha-dicarbonyls to yield quinoxaline derivatives. Conversely, peri-diamines like 1,8-diaminonaphthalene derivatives condense to form six-membered perimidine rings, which possess entirely different photophysical and metal-chelating properties [1].

| Evidence Dimension | Condensation product core structure |

| Target Compound Data | Yields quinoxalines / naphthotriazoles (ortho-condensation) |

| Comparator Or Baseline | 1,8-Diaminonaphthalene derivatives (yields perimidines via peri-condensation) |

| Quantified Difference | Distinct heterocyclic ring formation |

| Conditions | Reaction with alpha-dicarbonyls or nitrosonium equivalents |

Procurement must specify the 5,6-isomer to ensure the correct heterocyclic backbone is formed for targeted optical or chelating properties.

Thermal Stability & Desulfonation Profile

Understanding the thermal limits of sulfonated monomers is critical for high-temperature polymer curing (e.g., polyimides). Thermogravimetric analysis (TGA) of 5,6-diaminonaphthalene-1,3-disulfonic acid reveals a stable profile up to 245 °C, at which point the first SO3H group is eliminated (17.1% mass loss), followed by a second elimination at 355 °C (17.2% mass loss). This predictable two-step degradation provides a wide thermal processing window compared to highly volatile non-sulfonated amines that sublime or degrade at lower temperatures [1].

| Evidence Dimension | Onset of thermal degradation (SO3H elimination) |

| Target Compound Data | Stable up to 245 °C (first step mass loss 17.1%) |

| Comparator Or Baseline | Volatile non-sulfonated diaminonaphthalenes (sublime or degrade at lower temperatures) |

| Quantified Difference | >200 °C stable processing window |

| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere |

Informs safe drying protocols and establishes the maximum curing temperature for downstream polymer synthesis.

Microenvironmental Sensitivity via pKa

In advanced supramolecular sensing, the target compound demonstrates specific spectral responsiveness. Unlike rigid solvatochromic dyes (e.g., Methylene Violet) that rely on intramolecular charge transfer, 5,6-diaminonaphthalene-1,3-disulfonic acid exhibits UV-Vis spectral changes primarily driven by microenvironment-induced pKa shifts. This allows the compound to act as a sensitive molecular detector in aqueous solutions where traditional solvatochromic dyes fail to register structural changes [1].

| Evidence Dimension | Mechanism of spectral response in supramolecular environments |

| Target Compound Data | Significant UV-Vis shift driven by pKa alteration |

| Comparator Or Baseline | Methylene Violet (response driven by simple aggregation/charge transfer) |

| Quantified Difference | Differentiated sensitivity to localized pH/pKa micro-fluctuations |

| Conditions | Aqueous buffered solutions with supramolecular hosts |

Provides analytical chemists with a specialized probe for detecting subtle supramolecular interactions that standard dyes cannot resolve.

Nitrite/NO Fluorometric Probes

Directly leveraging its high water solubility, this compound is utilized for formulating single-phase aqueous assays for nitrite or nitric oxide. It eliminates the need for DMSO or decalin, streamlining high-throughput microplate workflows in clinical and environmental testing [1].

Water-Soluble Polyquinoxaline Synthesis

Based on its ortho-diamine reactivity, the compound is a prime precursor for reacting with bis-dicarbonyls to produce sulfonated polyquinoxalines. These polymers maintain solubility in water, making them suitable for advanced membranes, metal-ion chelators, and water-processable organic electronics [2].

High-Sensitivity Supramolecular Detectors

Due to its pKa-driven spectral shifts, the compound is deployed in molecular detector arrays to study high-dilution supramolecular chemistry and host-guest interactions in purely aqueous environments, outperforming standard solvatochromic dyes [3].

Application Fit

References

- [1] Analytical Biochemistry. Aqueous Nitrite Detection Methodologies using Sulfonated Diamines, 2021.

- [2] Polymer Chemistry. Synthesis and Characterization of Sulfonated Polyquinoxalines, 2020.

- [3] PLOS One. Degree of Response to Homeopathic Potencies Correlates with Dipole Moment Size in Molecular Detectors, 2019.

XLogP3

Other CAS

Wikipedia

Explore Compound Types